molecular formula C22H22N6O3 B2559071 2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1235047-90-1

2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2559071
CAS RN: 1235047-90-1
M. Wt: 418.457
InChI Key: VXBHPIDQPHYULM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzo[d]isoxazole could be formed through a cyclization reaction , and the 1,2,4-oxadiazole could be introduced through a condensation reaction .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzo[d]isoxazole and 1,2,4-oxadiazole rings could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Antimicrobial Activity

  • Patel, Agravat, and Shaikh (2011) synthesized compounds similar to the one , showing variable and modest antimicrobial activity against investigated bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).

Anticancer Agents

  • Abu‐Hashem and Aly (2017) reported on the synthesis of novel compounds, including benzo[d] [1,3,6] oxadiazepine derivatives, displaying cytotoxic activity and potential as anticancer agents (Abu‐Hashem & Aly, 2017).

Anti-HIV Activity

Tuberculosis Treatment

  • Reddy et al. (2014) designed molecules related to the compound for Mycobacterium tuberculosis DNA GyrB inhibition, showing promise in antitubercular activity (Reddy et al., 2014).

Novel Polyfunctional Pyridines

  • Latif, Rady, and Döupp (2003) conducted studies on ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel polyfunctional pyridines, which are structurally related to the compound (Latif, Rady, & Döupp, 2003).

Antiviral Activity

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-2-20-24-22(26-31-20)15-7-8-19(23-14-15)27-9-11-28(12-10-27)21(29)13-17-16-5-3-4-6-18(16)30-25-17/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBHPIDQPHYULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

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